Molecular weight and formula of N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
Molecular weight and formula of N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
An In-Depth Technical Guide to N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
Abstract
This technical guide provides a comprehensive overview of the chemical compound N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the molecule's fundamental properties, including its chemical formula and molecular weight. A plausible, detailed synthetic pathway is presented, grounded in established chemical principles, complete with a step-by-step experimental protocol and purification strategies. Furthermore, the guide outlines standard analytical techniques for structural verification and discusses potential applications based on the compound's structural motifs. This document serves as a foundational resource for the synthesis, characterization, and potential exploration of this complex aniline derivative.
Chemical Identity and Core Properties
N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is a tertiary amine featuring a complex substitution pattern on the aniline scaffold. The structure incorporates a benzyl group and a phenoxyethoxy group, contributing to its significant lipophilicity and potential for diverse non-covalent interactions. Understanding its core properties is the first step in any research or development endeavor.
Molecular Structure and Formula
The systematic name N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline precisely defines its architecture. The parent molecule is an aniline. The nitrogen atom is substituted with a 2-(hexyloxy)benzyl group. The aniline ring itself is substituted at the 2-position (ortho to the nitrogen) with a 2-phenoxyethoxy group.
Based on this structure, the chemical formula is determined by summing the constituent atoms:
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Carbon (C): 27
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Hydrogen (H): 33
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Nitrogen (N): 1
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Oxygen (O): 3
Thus, the definitive chemical formula is C₂₇H₃₃NO₃ .
Caption: Molecular Structure of the Target Compound.
Molecular Weight
The molecular weight is calculated from the chemical formula using the atomic weights of each element.
Table 1: Calculation of Molecular Weight
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 27 | 12.011 | 324.297 |
| Hydrogen (H) | 33 | 1.008 | 33.264 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 419.57 g/mol |
The calculated molecular weight of N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is 419.57 g/mol .
Proposed Synthesis and Purification
The synthesis of this molecule can be efficiently achieved through a convergent strategy, primarily involving a reductive amination reaction between two key intermediates. This approach is advantageous as it allows for the separate, optimized synthesis of the aniline and aldehyde fragments before their final coupling.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the C-N bond formed via reductive amination. This identifies 2-(2-phenoxyethoxy)aniline and 2-(hexyloxy)benzaldehyde as the primary precursors.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
This protocol outlines the synthesis of the two key intermediates followed by the final coupling reaction.
Part A: Synthesis of Intermediate A - 2-(2-phenoxyethoxy)aniline
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Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
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Addition of Alkylating Agent: Slowly add 2-phenoxyethyl tosylate (1.1 eq) to the stirring mixture at room temperature. The use of a tosylate is a common strategy in Williamson ether synthesis for its excellent leaving group properties.
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Reaction Progression: Heat the mixture to 80 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
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Workup: Cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate A.
Part B: Synthesis of Intermediate B - 2-(hexyloxy)benzaldehyde
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Reaction Setup: In a procedure analogous to Part A, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone and add potassium carbonate (K₂CO₃, 2.5 eq).
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Addition of Alkylating Agent: Add 1-bromohexane (1.2 eq) to the suspension.
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Reaction Progression: Heat the mixture to reflux and monitor by TLC until completion (typically 4-6 hours).
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Workup and Purification: After cooling, filter off the base and concentrate the filtrate. Dissolve the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product, Intermediate B, is often pure enough for the next step but can be purified by column chromatography if necessary.
Part C: Final Coupling - Reductive Amination
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Imine Formation: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.05 eq) in methanol. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 2 hours.
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Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The use of NaBH₄ is a standard and mild method for the reduction of the intermediate imine to the target amine.
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Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
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Quenching and Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
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Final Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final compound by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline as a pure product.
Caption: Experimental workflow for synthesis and purification.
Analytical Characterization
Structural confirmation of the final product is critical. A combination of spectroscopic methods provides unambiguous evidence of its identity.
Table 2: Expected Analytical Data
| Technique | Description of Expected Results |
| ¹H NMR | - Multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the three benzene rings.- A singlet for the benzylic CH₂ protons adjacent to the nitrogen.- Triplets and multiplets for the hexyloxy and phenoxyethoxy aliphatic chains. |
| ¹³C NMR | - Multiple distinct signals in the aromatic region (δ 110-160 ppm).- A signal for the benzylic carbon (~δ 45-55 ppm).- Several signals in the aliphatic region (δ 14-70 ppm) for the ether chains. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z = 420.57. |
| FT-IR | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹.- C-N stretching ~1350-1250 cm⁻¹.- Prominent C-O ether stretching ~1250-1050 cm⁻¹. |
Potential Applications
While specific applications of this molecule are not yet documented, its structure suggests potential utility in several fields:
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Medicinal Chemistry: The aniline and ether motifs are present in many biologically active compounds. The molecule could serve as a scaffold for developing novel therapeutic agents, with the lipophilic chains potentially enhancing membrane permeability.
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Materials Science: The aromatic rings and flexible ether linkages could impart interesting properties for the development of novel polymers, liquid crystals, or molecular sensors.
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Ligand Development: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or metal sequestration.
Future research should focus on the empirical validation of these potential applications through biological screening, material property testing, and coordination chemistry studies.
Conclusion
This guide has established the core chemical identity of N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline, detailing its molecular formula (C₂₇H₃₃NO₃) and molecular weight (419.57 g/mol ). A robust and logical synthetic strategy via reductive amination has been proposed, complete with actionable protocols for researchers. The outlined analytical characterization techniques provide a clear roadmap for structural verification. Based on its chemical architecture, this compound represents a novel scaffold with significant potential for exploration in diverse scientific disciplines.
References
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PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline. [Link]
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U.S. Environmental Protection Agency. Generalized Read-Across (GenRA). [Link]
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PubChem. 2-(2-Phenoxyethoxy)ethanol. [Link]
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Patai, S. The Chemistry of the Ether Linkage. John Wiley & Sons, 1967. [Link]
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Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2004. [Link]
